molecular formula C7H15ClN2O2 B6214572 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride CAS No. 2728327-69-1

4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B6214572
CAS No.: 2728327-69-1
M. Wt: 194.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carboxamide group.

Preparation Methods

The synthesis of 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride involves several steps One common method includes the reaction of N-methylpiperidine with a suitable hydroxylating agent to introduce the hydroxyl group at the 4-positionThe final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions .

Scientific Research Applications

4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play crucial roles in its binding to these targets, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives such as:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    N-methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen.

    4-hydroxypiperidine: Similar structure but without the carboxamide group.

    4-carboxamidepiperidine: Similar structure but without the hydroxyl group.

The uniqueness of this compound lies in the presence of both the hydroxyl and carboxamide groups, which confer specific chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride involves the reaction of N-methylpiperidine-4-carboxylic acid with hydroxylamine hydrochloride to form 4-hydroxy-N-methylpiperidine-4-carboxamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "N-methylpiperidine-4-carboxylic acid", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylpiperidine-4-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate to form 4-hydroxy-N-methylpiperidine-4-carboxamide.", "Step 2: The resulting 4-hydroxy-N-methylpiperidine-4-carboxamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

CAS No.

2728327-69-1

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.